(R)-2-((2-Chlorophenoxy)methyl)oxirane
Overview
Description
®-2-((2-Chlorophenoxy)methyl)oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2-Chlorophenoxy)methyl)oxirane typically involves the reaction of ®-2-chlorophenol with an epoxidizing agent. One common method is the reaction of ®-2-chlorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.
Industrial Production Methods
Industrial production of ®-2-((2-Chlorophenoxy)methyl)oxirane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Chlorophenoxy)methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
®-2-((2-Chlorophenoxy)methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-((2-Chlorophenoxy)methyl)oxirane involves its ability to react with nucleophiles due to the strained epoxide ring. The ring-opening reactions can lead to the formation of various products, depending on the nature of the nucleophile and reaction conditions. The compound can interact with molecular targets such as enzymes, proteins, and nucleic acids, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((2-Chlorophenoxy)methyl)oxirane: The enantiomer of ®-2-((2-Chlorophenoxy)methyl)oxirane with similar chemical properties but different biological activity.
2-((2-Chlorophenoxy)methyl)oxirane: The racemic mixture containing both ®- and (S)-enantiomers.
2-((2-Bromophenoxy)methyl)oxirane: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and properties.
Uniqueness
®-2-((2-Chlorophenoxy)methyl)oxirane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom also imparts distinct chemical properties compared to other halogenated epoxides.
Properties
IUPAC Name |
(2R)-2-[(2-chlorophenoxy)methyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFPRFMOMGBGB-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277719 | |
Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128994-26-3 | |
Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128994-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-[(2-Chlorophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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